4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione
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Overview
Description
4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is a heterocyclic compound that belongs to the pyridazine and thiazine families. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-diaminobenzene with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.
Medicine: The compound’s pharmacological activities make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone share structural similarities with 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione.
Thiazine Derivatives: Thiazine-based compounds, including thiazolidinediones, have similar chemical properties and applications.
Uniqueness
This compound stands out due to its unique fused ring structure, which combines the properties of both pyridazine and thiazine rings. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7N3O2S |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-methyl-6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione |
InChI |
InChI=1S/C7H7N3O2S/c1-10-5(11)3-13-4-2-8-9-7(12)6(4)10/h2H,3H2,1H3,(H,9,12) |
InChI Key |
DRGXSJNWXGDPJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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